molecular formula C24H25N5O7 B1684045 Unii-WV88DU3mux CAS No. 192756-07-3

Unii-WV88DU3mux

Cat. No.: B1684045
CAS No.: 192756-07-3
M. Wt: 495.5 g/mol
InChI Key: CUVNEENHHCPUBW-SZMVWBNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

VRT-18858 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

VRT-18858 has several scientific research applications, including:

Comparison with Similar Compounds

VRT-18858 is unique in its potent inhibition of interleukin-1 beta converting enzyme. Similar compounds include:

VRT-18858 stands out due to its specific metabolic pathway and its potent inhibition of interleukin-1 beta converting enzyme .

Properties

CAS No.

192756-07-3

Molecular Formula

C24H25N5O7

Molecular Weight

495.5 g/mol

IUPAC Name

(3S)-3-[[(4S,7S)-7-(isoquinoline-1-carbonylamino)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carbonyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C24H25N5O7/c30-13-15(12-20(32)33)26-22(34)18-6-3-11-28-19(31)8-7-17(24(36)29(18)28)27-23(35)21-16-5-2-1-4-14(16)9-10-25-21/h1-2,4-5,9-10,13,15,17-18H,3,6-8,11-12H2,(H,26,34)(H,27,35)(H,32,33)/t15-,17-,18-/m0/s1

InChI Key

CUVNEENHHCPUBW-SZMVWBNQSA-N

Isomeric SMILES

C1C[C@H](N2C(=O)[C@H](CCC(=O)N2C1)NC(=O)C3=NC=CC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)O)C=O

SMILES

C1CC(N2C(=O)C(CCC(=O)N2C1)NC(=O)C3=NC=CC4=CC=CC=C43)C(=O)NC(CC(=O)O)C=O

Canonical SMILES

C1CC(N2C(=O)C(CCC(=O)N2C1)NC(=O)C3=NC=CC4=CC=CC=C43)C(=O)NC(CC(=O)O)C=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VRT18858;  VRT 18858;  VRT-18858

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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